2'-(HYDROXYMETHYL)-[1,1'-BIPHENYL]-4-OL
Description
2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, featuring a hydroxymethyl group at the 2’ position and a hydroxyl group at the 4 position
Properties
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHRHXRPQWCHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683436 | |
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134967-58-1 | |
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL can be achieved through several methods. One common approach involves the reduction of benzoic acid derivatives. For instance, the catalytic reduction of 4-biphenylcarboxaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride can yield the desired product . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of 2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL often involves large-scale catalytic reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The choice of reducing agents and reaction conditions is critical to achieving the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form alcohol derivatives.
Substitution: The hydroxyl group at the 4 position can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL has a wide range of applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical reactions. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(HYDROXYMETHYL)BIPHENYL: A similar compound with a hydroxymethyl group at the 2 position.
2-HYDROXYMETHYL-1,3-PROPANEDIOL: Another compound with a hydroxymethyl group, used in different applications.
Uniqueness
2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL is unique due to its specific substitution pattern on the biphenyl scaffold. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
2'-(HYDROXYMETHYL)-[1,1'-BIPHENYL]-4-OL, often referred to as a biphenyl derivative, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural features that may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C13H12O2
- Structural Features : The presence of a hydroxymethyl group and a biphenyl backbone is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit considerable antimicrobial properties. A study demonstrated that certain biphenyl compounds showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, suggesting moderate to strong antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 20 |
| This compound | S. aureus | 15 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages demonstrated that it significantly inhibited the production of nitric oxide (NO) induced by lipopolysaccharides (LPS). The IC50 value was found to be approximately 25 µM, indicating a promising anti-inflammatory potential.
| Assay Type | Cell Line | IC50 (µM) |
|---|---|---|
| NO production inhibition | RAW 264.7 | 25 |
Cytotoxicity
Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on cancer cell lines. For instance, it demonstrated an IC50 value of 30 µM against human breast cancer cells (MCF-7), suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 35 |
The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:
- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Mechanism : The inhibition of NO production suggests a role in modulating inflammatory cytokine release.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells could be mediated through the activation of caspase pathways.
Case Studies
Several case studies have explored the efficacy of biphenyl derivatives in clinical and preclinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic infections showed significant improvement when treated with formulations containing biphenyl derivatives.
- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, treatment with the compound reduced joint swelling and pain scores significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
